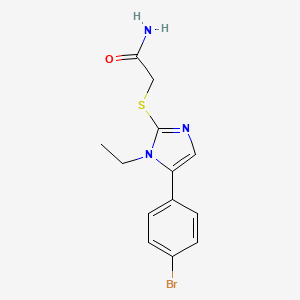

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3OS/c1-2-17-11(9-3-5-10(14)6-4-9)7-16-13(17)19-8-12(15)18/h3-7H,2,8H2,1H3,(H2,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWPJGMZHVBBHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1SCC(=O)N)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antimicrobial and antiproliferative activities, suggesting that the targets could be microbial proteins or cancer cell receptors.

Mode of Action

Based on the activities of similar compounds, it can be inferred that the compound may interact with its targets, leading to inhibition of essential biochemical processes in the target organisms or cells.

Biochemical Pathways

Similar compounds have been reported to block the biosynthesis of certain bacterial lipids, suggesting that this compound might also interfere with lipid biosynthesis or other essential biochemical pathways in its target organisms or cells.

Result of Action

Similar compounds have been reported to exhibit antimicrobial and antiproliferative activities, suggesting that this compound might also have similar effects.

Biological Activity

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H14BrN3OS, with a molecular weight of approximately 340.24 g/mol. The compound features an imidazole ring, a thiazole group, and a bromophenyl substituent, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C13H14BrN3OS |

| Molecular Weight | 340.24 g/mol |

| CAS Number | 1207023-66-2 |

Synthesis

The synthesis typically involves multi-step organic reactions, including:

- Formation of the Imidazole Ring : Achieved through the condensation of glyoxal, formaldehyde, and an amine.

- Thioether Formation : The imidazole derivative is reacted with a thiol compound under basic conditions.

- Acetamide Formation : Acylation of the thioether with an acyl chloride or anhydride to yield the final product.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the imidazole and thiazole rings enhances its interaction with bacterial membranes and enzymes.

Case Study : A study evaluated various derivatives of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed promising Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for certain derivatives, indicating strong antibacterial potential .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0195 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer effects. It was tested against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7).

Research Findings : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against MCF7 cells, with IC50 values indicating effective inhibition of cell proliferation . Molecular docking studies suggested that these compounds may bind effectively to key enzymes involved in cancer cell metabolism.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Antimicrobial Mechanism : The thiazole ring is known to inhibit lipid biosynthesis in bacteria, while the imidazole moiety may disrupt cellular processes by interfering with enzyme activity.

- Anticancer Mechanism : The compound may inhibit pathways involved in cancer cell survival and proliferation by modulating enzyme activities critical for tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share core structural motifs with the target molecule, differing primarily in substituents on the imidazole nitrogen or aromatic systems:

Key Observations :

- The 4-fluorophenyl substituent in introduces electronegativity, which may improve binding affinity in enzyme interactions.

- Core Heterocycle Variations: Compounds with triazinoindole () or thiadiazole () cores exhibit distinct electronic properties compared to imidazole-based structures, impacting their reactivity and biological targets.

Physicochemical Properties

Melting points, solubility, and spectral data for analogs provide indirect insights into the target compound’s behavior:

Analysis :

- The target compound’s melting point is expected to fall between 130–200°C, based on analogs with similar aromatic/heterocyclic content.

- The thioacetamide bridge (C–S–CO–NH–) is confirmed via IR peaks at ~1678 cm⁻¹ (C=O) and NMR signals for NH and thioether groups in related compounds .

Q & A

Q. What are the optimal synthetic routes for 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetamide, and how can reaction conditions be tailored to improve yield?

The compound can be synthesized via nucleophilic substitution between 5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol and 2-chloroacetamide derivatives. Key parameters include:

- Base selection : Potassium carbonate (K₂CO₃) is commonly used to deprotonate the thiol group and facilitate substitution .

- Solvent systems : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reactivity .

- Temperature : Reactions typically proceed at 60–80°C for 6–12 hours . Yield optimization may require iterative adjustments to stoichiometry, solvent purity, and inert atmosphere conditions.

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

- FT-IR : Validate the presence of thioether (C–S, ~650–700 cm⁻¹), amide (C=O, ~1670–1700 cm⁻¹), and aromatic C–Br (500–600 cm⁻¹) bonds .

- NMR : ¹H NMR should show resonances for the ethyl group (δ ~1.3–1.5 ppm, triplet; δ ~4.0–4.2 ppm, quartet), imidazole protons (δ ~7.0–8.0 ppm), and acetamide NH₂ (δ ~6.5–7.0 ppm) .

- Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking or FEP) guide the design of derivatives with enhanced biological activity?

- Free Energy Perturbation (FEP) : Predict binding affinity changes by simulating substituent modifications (e.g., replacing 4-bromophenyl with fluorophenyl) at target sites like NMDA receptors .

- Docking studies : Use software like AutoDock Vina to assess interactions with catalytic pockets (e.g., anticonvulsant targets) by analyzing hydrogen bonding, π-π stacking, and steric complementarity .

- BBB permeability : Apply in silico tools (e.g., SwissADME) to estimate logP and polar surface area for CNS-targeted derivatives .

Q. What in vivo models are appropriate for evaluating the anticonvulsant potential of this compound, and how are key parameters (ED₅₀, LD₅₀) determined?

- Pentylenetetrazole (PTZ)-induced seizures : Administer compound preemptively and measure latency to clonic-tonic seizures in rodents .

- Maximal electroshock (MES) test : Quantify protection against hindlimb extension at varying doses to calculate ED₅₀ .

- Neurotoxicity (TD₅₀) : Rotarod or beam-walking assays assess motor impairment .

- Therapeutic Index (TI) : TI = LD₅₀/ED₅₀; values >10 suggest clinical viability .

Q. How do crystallographic techniques (e.g., single-crystal X-ray diffraction) resolve structural ambiguities in imidazole-thioacetamide derivatives?

- SHELX refinement : Resolve disorder in ethyl or bromophenyl groups via iterative cycles of electron density mapping .

- Key metrics : Low R-factor (<0.05), high data-to-parameter ratio (>14:1), and mean C–C bond deviation (<0.01 Å) ensure reliability .

- Thermal ellipsoids : Assess dynamic disorder in crystal lattices to validate steric effects of substituents .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies (e.g., conflicting ED₅₀ values)?

- Purity verification : Re-analyze compounds via HPLC to rule out impurities (>98% purity required for reproducibility) .

- Dose administration : Standardize routes (oral vs. intraperitoneal) and vehicle formulations (e.g., Tween-80 vs. carboxymethylcellulose) .

- Model variability : Compare genetic backgrounds of animal models (e.g., Sprague-Dawley vs. Wistar rats) and seizure induction protocols .

Structural-Activity Relationship (SAR) Exploration

Q. What substituent modifications on the imidazole or acetamide moieties improve target selectivity?

- Imidazole N-alkylation : Ethyl groups enhance metabolic stability compared to methyl .

- Bromophenyl vs. fluorophenyl : Bromine’s electronegativity increases hydrophobic interactions, while fluorine improves bioavailability .

- Thioether linker : Replacing sulfur with oxygen reduces CNS penetration due to increased polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.